molecular formula C9H7BrN2OS2 B2412320 N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide CAS No. 34800-26-5

N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide

Cat. No. B2412320
CAS RN: 34800-26-5
M. Wt: 303.19
InChI Key: PRHFTISODISOTF-UHFFFAOYSA-N
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Description

“N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide” is a chemical compound with the linear formula C9H7BrN2OS2 and a molecular weight of 303.201 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide” is represented by the linear formula C9H7BrN2OS2 . Unfortunately, there is no further detailed information available on the molecular structure analysis of this compound.


Physical And Chemical Properties Analysis

“N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide” has a molecular weight of 303.201 . No further information on its physical and chemical properties is currently available.

Scientific Research Applications

Photovoltaic Materials

The compound’s conjugated system and electron-rich nature make it suitable for use in organic photovoltaic (OPV) devices. Researchers have incorporated similar bromothiophene-based units into semiconducting polymers, enhancing charge transport and light absorption. For instance, 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (a related structure) is used in the synthesis of the polymer PCDTBT, which finds application in solar cells .

Electron-Rich Donors in Organic Electronics

Consider 2,7-bis(5-bromothiophen-2-yl)-9,9’-spirobi[fluorene], another derivative. This electron-rich unit exhibits favorable electronic and optical properties. It could serve as a building block for donor-acceptor (D-A) type organic polymers used in organic field-effect transistors (OFETs), light-emitting diodes (LEDs), and other electronic devices .

Crystal Engineering and Solid-State Properties

The crystal structure of 2-(5-bromothiophen-2-yl) derivatives has been studied. Researchers analyze their packing arrangements, intermolecular interactions, and crystal lattice properties. Such insights aid in designing functional materials with tailored properties .

Safety and Hazards

Sigma-Aldrich provides “N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFTISODISOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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